![molecular formula C26H29N3O4S B13767811 6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid CAS No. 66147-61-3](/img/structure/B13767811.png)
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(acridin-9-ylamino)phenyl]hexanamide involves the reaction of acridine derivatives with appropriate amines and hexanoic acid derivatives. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine. The reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(acridin-9-ylamino)phenyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
6-[4-(acridin-9-ylamino)phenyl]hexanamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-[4-(acridin-9-ylamino)phenyl]hexanamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Shares the acridine core and is used as an anti-bacterial agent.
Proflavine: Another acridine derivative with anti-bacterial properties.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
6-[4-(acridin-9-ylamino)phenyl]hexanamide is unique due to its specific structure, which allows for targeted interactions with DNA and enzymes. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .
Propriétés
Numéro CAS |
66147-61-3 |
|---|---|
Formule moléculaire |
C26H29N3O4S |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid |
InChI |
InChI=1S/C25H25N3O.CH4O3S/c26-24(29)13-3-1-2-8-18-14-16-19(17-15-18)27-25-20-9-4-6-11-22(20)28-23-12-7-5-10-21(23)25;1-5(2,3)4/h4-7,9-12,14-17H,1-3,8,13H2,(H2,26,29)(H,27,28);1H3,(H,2,3,4) |
Clé InChI |
JCVJLSJAEWLINE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
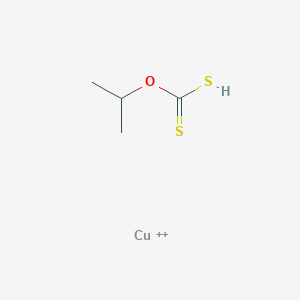
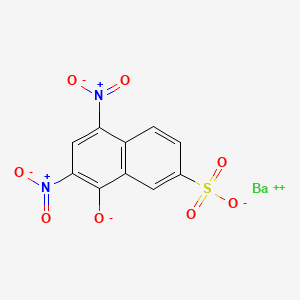

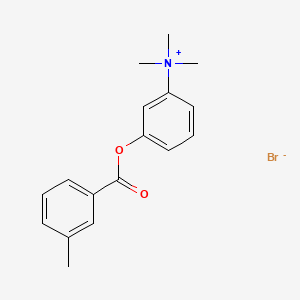


![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
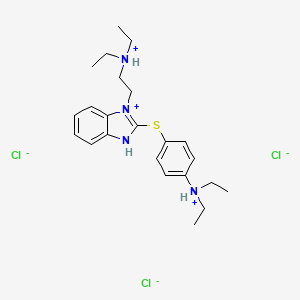
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
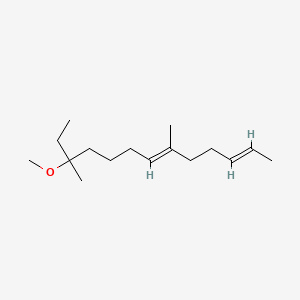
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

